1-Chlorotetradecane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorotetradecane can be synthesized through the chlorination of tetradecane. One common method involves the reaction of tetradecanol with hydrogen chloride gas in the presence of a catalyst such as N-n-octylalkylpyridinium chloride. The reaction is typically carried out at elevated temperatures (around 150°C) for several hours, resulting in high yields of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves a semicontinuous process. A jacketed glass reactor equipped with a paddle stirrer and an immersed tube for reactant metering is used. The reaction mixture is maintained at a high temperature, and the water formed during the reaction is removed distillatively to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorotetradecane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: this compound can be reduced to tetradecane using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, the products can include tetradecanol, tetradecyl ethers, or tetradecylamines.
Reduction: The major product is tetradecane.
Scientific Research Applications
1-Chlorotetradecane has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of surfactants, lubricants, and other organic compounds.
Biology: It serves as a model compound for studying the behavior of long-chain alkyl chlorides in biological systems.
Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceuticals is ongoing.
Industry: It is utilized in the production of nonionic microemulsions and as an internal standard in analytical chemistry techniques such as gas chromatography
Mechanism of Action
The mechanism of action of 1-chlorotetradecane in organic synthesis involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is replaced by various nucleophiles, leading to the formation of new compounds. In the production of surfactants, this compound reacts with alcohols or amines to form long-chain alkyl ethers or amines, which are key components of surfactants .
Comparison with Similar Compounds
- 1-Chlorododecane (C₁₂H₂₅Cl)
- 1-Chlorohexadecane (C₁₆H₃₃Cl)
- 1-Chlorooctadecane (C₁₈H₃₇Cl)
Comparison: 1-Chlorotetradecane is unique among its similar compounds due to its specific chain length, which imparts distinct physical and chemical properties. For example, it has a higher boiling point and different solubility characteristics compared to shorter-chain alkyl chlorides like 1-chlorododecane. Its intermediate chain length makes it particularly useful in the synthesis of surfactants and lubricants, where a balance between hydrophobicity and hydrophilicity is required .
Properties
IUPAC Name |
1-chlorotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHWYOLIEJIAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027471 | |
Record name | 1-Chlorotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Tetradecane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2425-54-9 | |
Record name | 1-Chlorotetradecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2425-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chlorotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorotetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97D1SF0719 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-chlorotetradecane in microemulsion studies?
A1: this compound serves as the oil phase in ternary nonionic microemulsion systems. [, ] Researchers use these model systems to investigate phase behavior, kinetics of phase separation, and nucleation processes under temperature variations.
Q2: How does the presence of this compound affect the phase behavior of the microemulsion system C12E5/water/1-chlorotetradecane?
A2: This specific microemulsion exhibits a rich phase behavior dependent on temperature. With increasing temperature, the system transitions from an oil-in-water phase (L1+O), to a droplet microemulsion phase (L1), then to a lamellar liquid crystalline phase (Lα), and finally to a sponge-like (liquid) phase (L3). [] Temperature quench experiments within this system help elucidate the kinetics of oil droplet growth and microemulsion droplet shrinkage. []
Q3: Can you elaborate on the analytical techniques used to study this compound in these microemulsion systems?
A3: Researchers utilize a combination of techniques to study this compound-containing microemulsions. Time-resolved small-angle X-ray scattering (TR-SAXS) provides insights into the size and shape evolution of both oil droplets and microemulsion droplets. [] Time-resolved turbidity measurements complement TR-SAXS by offering information on the overall droplet size changes within the system. [] Gas chromatography-mass spectrometry (GC-MS) is employed to identify and characterize this compound alongside other organic compounds in environmental samples. []
Q4: Has this compound been found in environmental samples, and if so, what is its origin?
A4: Yes, this compound has been detected in soil and sand dust samples. [] Its presence is primarily attributed to anthropogenic activities, specifically its use as an anti-corrosion agent in lubricating oils for petroleum production equipment. []
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